molecular formula C13H9KN2O3S B3048145 Ensulizole potassium CAS No. 158099-19-5

Ensulizole potassium

Cat. No.: B3048145
CAS No.: 158099-19-5
M. Wt: 312.39 g/mol
InChI Key: YPSWUECEJGNOLY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ensulizole potassium is synthesized through the sulfonation of 2-phenylbenzimidazoleThe reaction conditions typically include the use of sulfuric acid as the sulfonating agent and a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where 2-phenylbenzimidazole is treated with sulfuric acid. The resulting sulfonic acid derivative is then neutralized with potassium hydroxide to produce the final product. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Ensulizole potassium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted derivatives with different functional groups .

Scientific Research Applications

Ensulizole potassium has a wide range of scientific research applications, including:

Mechanism of Action

Ensulizole potassium exerts its effects by absorbing UVB radiation and converting it into less harmful infrared radiation (heat). This process prevents the UVB radiation from penetrating the skin and causing damage. The compound primarily targets the DNA in skin cells, protecting it from UV-induced mutations and damage. The molecular pathways involved include the absorption of UVB photons and the subsequent dissipation of energy as heat .

Comparison with Similar Compounds

Similar Compounds

    Octisalate: Another UVB-absorbing compound used in sunscreens.

    Octinoxate: A widely used UVB filter with similar properties.

    Ecamsule: Provides both UVA and UVB protection.

    Benzophenone: Absorbs UVB and some UVA radiation.

    Avobenzone: Primarily absorbs UVA radiation

Uniqueness of Ensulizole Potassium

This compound is unique due to its water solubility, which allows it to be used in formulations that feel lighter on the skin. This property makes it particularly suitable for use in cosmetic products where a non-greasy finish is desired. Additionally, its strong absorption of UVB radiation makes it an effective component in sunscreens designed to protect against sunburn and other UVB-related skin damage .

Properties

IUPAC Name

potassium;2-phenyl-3H-benzimidazole-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S.K/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9;/h1-8H,(H,14,15)(H,16,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSWUECEJGNOLY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9KN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166375
Record name Potassium phenylbenzimidazole sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158099-19-5
Record name Potassium phenylbenzimidazole sulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158099195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium phenylbenzimidazole sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENSULIZOLE POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/058078A0QS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ensulizole potassium
Reactant of Route 2
Reactant of Route 2
Ensulizole potassium
Reactant of Route 3
Reactant of Route 3
Ensulizole potassium
Reactant of Route 4
Reactant of Route 4
Ensulizole potassium
Reactant of Route 5
Ensulizole potassium
Reactant of Route 6
Reactant of Route 6
Ensulizole potassium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.